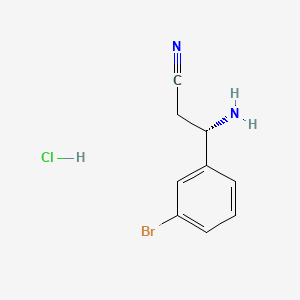
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is an organic compound with the molecular formula C9H10BrN2·HCl. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a bromophenyl group, an amino group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by nitration and subsequent reduction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination of a phenylpropane derivative.
- Nitration to introduce the nitrile group.
- Reduction to convert the nitro group to an amino group.
- Formation of the hydrochloride salt by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and boron reagents are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromophenyl)propanenitrile: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-phenylpropanenitrile: Lacks the bromine atom, affecting its reactivity in substitution reactions.
3-(4-Bromophenyl)propanenitrile: The bromine atom is in a different position, which can influence its chemical behavior.
Uniqueness
(S)-3-Amino-3-(3-bromophenyl)propanenitrile hydrochloride is unique due to the presence of both the amino and bromophenyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrClN2 |
|---|---|
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(3-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-2-7(6-8)9(12)4-5-11;/h1-3,6,9H,4,12H2;1H/t9-;/m0./s1 |
InChI-Schlüssel |
OJONPJUUFAFWLN-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)[C@H](CC#N)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(CC#N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


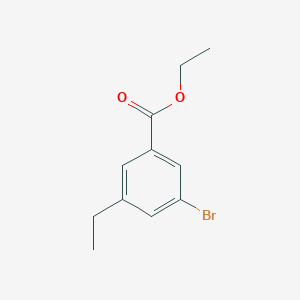
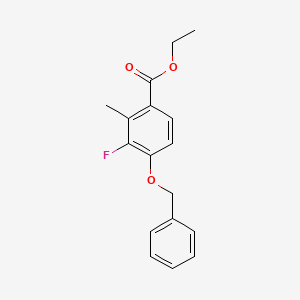
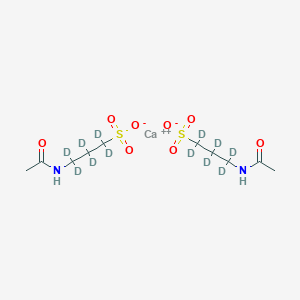
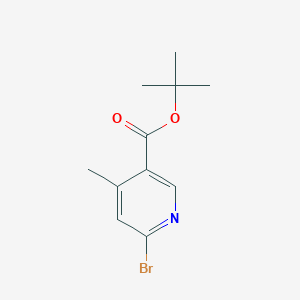
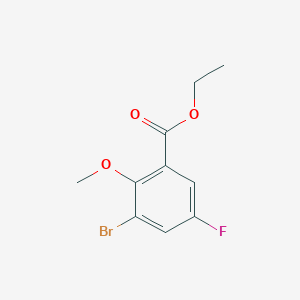
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)

![(NZ)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14025641.png)

![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)

![2-Chloro-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14025659.png)
